molecular formula C20H27N5O6S2 B4382795 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4382795
M. Wt: 497.6 g/mol
InChI Key: HMBUYHPZUVESRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, morpholine, and piperidine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1-methyl-1H-pyrazole and 4-(4-morpholinylsulfonyl)phenylamine. These intermediates are then subjected to sulfonylation and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of pyrazole, morpholine, and piperidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O6S2/c1-23-15-19(13-21-23)33(29,30)25-8-2-3-16(14-25)20(26)22-17-4-6-18(7-5-17)32(27,28)24-9-11-31-12-10-24/h4-7,13,15-16H,2-3,8-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUYHPZUVESRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE

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